6-bromo-5-chloro-N-methylpyrazine-2-carboxamide
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Overview
Description
6-bromo-5-chloro-N-methylpyrazine-2-carboxamide is a heterocyclic compound that contains both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-N-methylpyrazine-2-carboxamide can be achieved through various methods. One common approach involves the Suzuki reaction, which is a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-N-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
6-bromo-5-chloro-N-methylpyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antibacterial and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound has similar structural features but differs in the substitution pattern on the pyrazine ring.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit different biological activities.
Uniqueness
6-bromo-5-chloro-N-methylpyrazine-2-carboxamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H5BrClN3O |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
6-bromo-5-chloro-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H5BrClN3O/c1-9-6(12)3-2-10-5(8)4(7)11-3/h2H,1H3,(H,9,12) |
InChI Key |
CJJKKONXQWIVGG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(C(=N1)Br)Cl |
Origin of Product |
United States |
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